molecular formula C17H24N2O4 B14124373 (2S)-3-(4-methoxyphenyl)-2-[(1-methylpiperidin-4-yl)formamido]propanoic acid

(2S)-3-(4-methoxyphenyl)-2-[(1-methylpiperidin-4-yl)formamido]propanoic acid

Cat. No.: B14124373
M. Wt: 320.4 g/mol
InChI Key: RURZELAENOBZPF-HNNXBMFYSA-N
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Description

(S)-3-(4-Methoxyphenyl)-2-(1-methylpiperidine-4-carboxamido)propanoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxyphenyl group, a piperidine ring, and a carboxamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Methoxyphenyl)-2-(1-methylpiperidine-4-carboxamido)propanoic acid typically involves multiple steps. One common approach is to start with the methoxyphenyl derivative and introduce the piperidine ring through a series of reactions, including alkylation and amide formation. The reaction conditions often involve the use of catalysts such as LiAlH4 or NaBH4 for reduction steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Methoxyphenyl)-2-(1-methylpiperidine-4-carboxamido)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(S)-3-(4-Methoxyphenyl)-2-(1-methylpiperidine-4-carboxamido)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-3-(4-Methoxyphenyl)-2-(1-methylpiperidine-4-carboxamido)propanoic acid involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-(4-Methoxyphenyl)-2-(1-methylpiperidine-4-carboxamido)propanoic acid is unique due to its specific structural features, such as the combination of a methoxyphenyl group and a piperidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

(2S)-3-(4-methoxyphenyl)-2-[(1-methylpiperidine-4-carbonyl)amino]propanoic acid

InChI

InChI=1S/C17H24N2O4/c1-19-9-7-13(8-10-19)16(20)18-15(17(21)22)11-12-3-5-14(23-2)6-4-12/h3-6,13,15H,7-11H2,1-2H3,(H,18,20)(H,21,22)/t15-/m0/s1

InChI Key

RURZELAENOBZPF-HNNXBMFYSA-N

Isomeric SMILES

CN1CCC(CC1)C(=O)N[C@@H](CC2=CC=C(C=C2)OC)C(=O)O

Canonical SMILES

CN1CCC(CC1)C(=O)NC(CC2=CC=C(C=C2)OC)C(=O)O

Origin of Product

United States

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